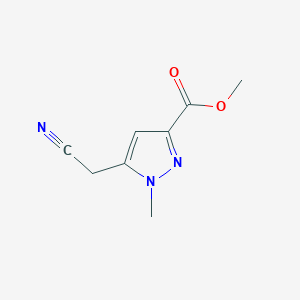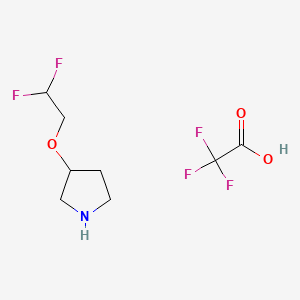
3-(2,2-Difluoroethoxy)pyrrolidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is a compound that combines a pyrrolidine ring with a difluoroethoxy substituent and is often associated with trifluoroacetic acid. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. Trifluoroacetic acid can be used as a solvent or catalyst in this process due to its strong acidic nature and ability to stabilize intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of trifluoroacetic acid in industrial settings helps in maintaining the purity and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-difluoroethoxy)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-(2,2-difluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but lacking the difluoroethoxy group.
Trifluoroethanol: A compound with a similar trifluoroethoxy group but without the pyrrolidine ring.
3-(2,2,2-Trifluoroethoxy)propionitrile: A related compound with a nitrile group instead of the pyrrolidine ring.
Uniqueness
3-(2,2-difluoroethoxy)pyrrolidine; trifluoroacetic acid is unique due to the combination of the pyrrolidine ring and the difluoroethoxy substituent, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its reactivity and stability in various applications .
Eigenschaften
CAS-Nummer |
2792186-91-3 |
|---|---|
Molekularformel |
C8H12F5NO3 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
3-(2,2-difluoroethoxy)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-6(8)4-10-5-1-2-9-3-5;3-2(4,5)1(6)7/h5-6,9H,1-4H2;(H,6,7) |
InChI-Schlüssel |
KGDQKDPQEUJOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OCC(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
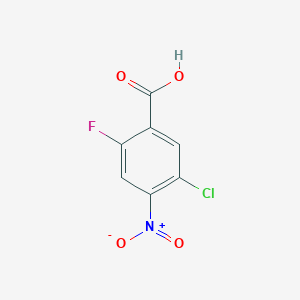

![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)


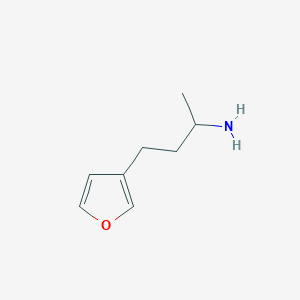
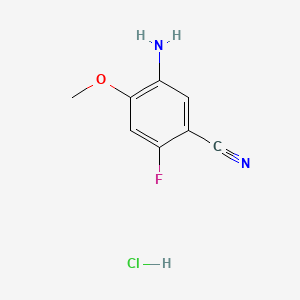

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
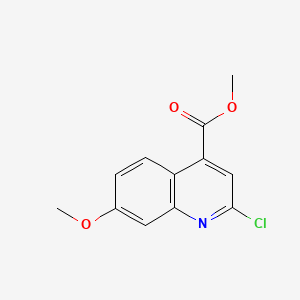

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
